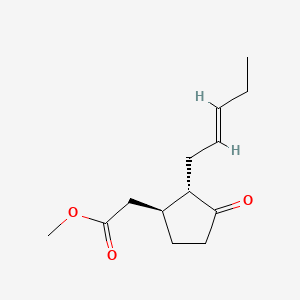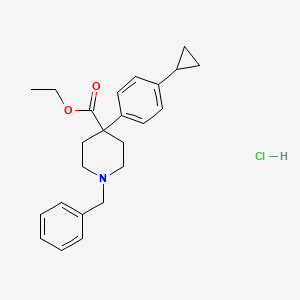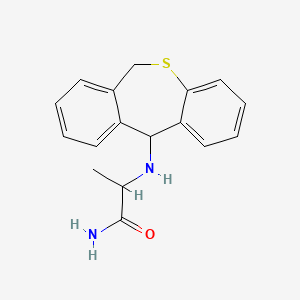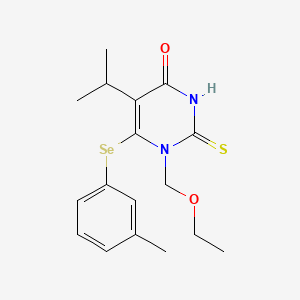
4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-((3-methylphenyl)seleno)-2-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-((3-methylphenyl)seleno)-2-thioxo- is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a pyrimidinone core, an ethoxymethyl group, and a seleno-substituted phenyl group. The presence of selenium and sulfur atoms in its structure makes it particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-((3-methylphenyl)seleno)-2-thioxo- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the Ethoxymethyl Group: This step involves the alkylation of the pyrimidinone core using ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate.
Thioxo Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-((3-methylphenyl)seleno)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to remove the thioxo group using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Selenoxides.
Reduction: De-thioxo derivatives.
Substitution: Various alkyl or aryl-substituted pyrimidinones.
科学研究应用
4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-((3-methylphenyl)seleno)-2-thioxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its selenium-containing moiety which is known for its antioxidant properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-((3-methylphenyl)seleno)-2-thioxo- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may modulate oxidative stress pathways due to the presence of selenium, which is known for its antioxidant properties. Additionally, it can affect cellular signaling pathways involved in cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
4(1H)-Pyrimidinone, 1-(methoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-((3-methylphenyl)seleno)-2-thioxo-: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-((3-methylphenyl)thio)-2-thioxo-: Similar structure but with a thio group instead of a seleno group.
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-((3-methylphenyl)seleno)-2-thioxo- lies in its combination of selenium and sulfur atoms, which imparts distinct chemical and biological properties. The presence of the seleno group enhances its potential antioxidant activity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
183137-76-0 |
|---|---|
分子式 |
C17H22N2O2SSe |
分子量 |
397.4 g/mol |
IUPAC 名称 |
1-(ethoxymethyl)-6-(3-methylphenyl)selanyl-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C17H22N2O2SSe/c1-5-21-10-19-16(23-13-8-6-7-12(4)9-13)14(11(2)3)15(20)18-17(19)22/h6-9,11H,5,10H2,1-4H3,(H,18,20,22) |
InChI 键 |
BHECYFGJCRWHSD-UHFFFAOYSA-N |
规范 SMILES |
CCOCN1C(=C(C(=O)NC1=S)C(C)C)[Se]C2=CC=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


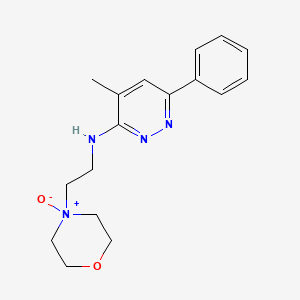
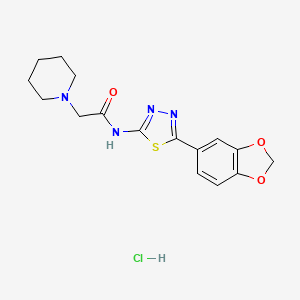
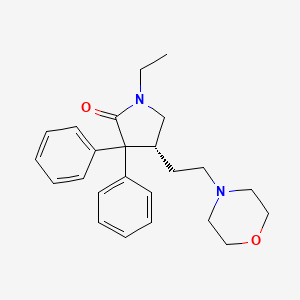
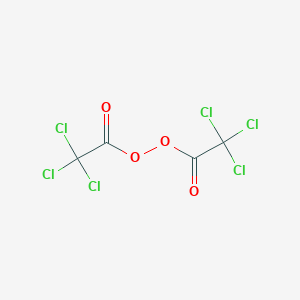
![N,N'-Di-(bis-(2-chloraethyl)-sulfamyl)-hexamethylendiamin [German]](/img/structure/B12751717.png)
